molecular formula C6H9NO2 B14394920 3-Ethenyl-4-methyl-1,3-oxazolidin-2-one CAS No. 89464-36-8

3-Ethenyl-4-methyl-1,3-oxazolidin-2-one

Cat. No.: B14394920
CAS No.: 89464-36-8
M. Wt: 127.14 g/mol
InChI Key: BKKDPCPRVWPIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenyl-4-methyl-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of amino alcohols with carbonyl compounds. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the oxazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-4-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

Scientific Research Applications

3-Ethenyl-4-methyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethenyl-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial properties, it inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell . The exact molecular pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Properties

CAS No.

89464-36-8

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-ethenyl-4-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H9NO2/c1-3-7-5(2)4-9-6(7)8/h3,5H,1,4H2,2H3

InChI Key

BKKDPCPRVWPIEN-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=O)N1C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.